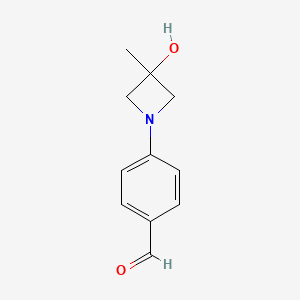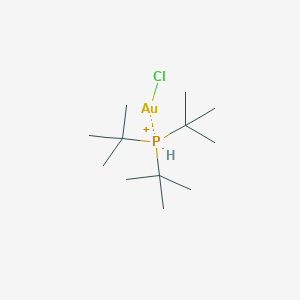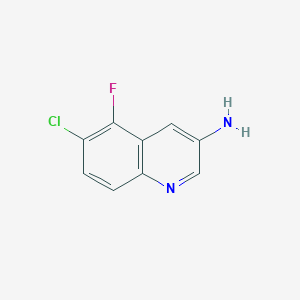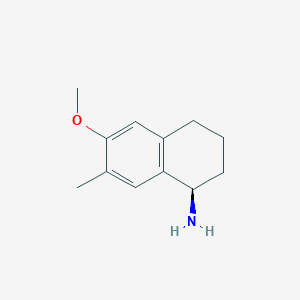
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of transaminase-mediated synthesis, which allows for the production of enantiopure compounds .
Analyse Chemischer Reaktionen
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. This compound can act as an inhibitor or activator of specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine can be compared with other similar compounds, such as:
- 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine
- 1-Fluoro-2-methylpropan-2-amine hydrochloride
- (S)-1-(3-fluoro-2-methylphenyl)propan-1-amine
- ®-1-(3-fluoro-2-methylphenyl)propan-1-amine
These compounds share similar structural features but differ in the position of the substituents or the stereochemistry, which can lead to differences in their chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
1-fluoro-2-methyl-1-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8-5-4-6-9(7-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |
InChI-Schlüssel |
ZZHFKOYUOBUBLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(C)(C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


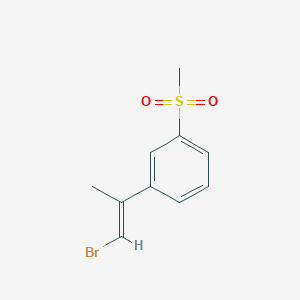
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
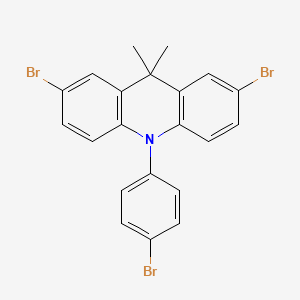
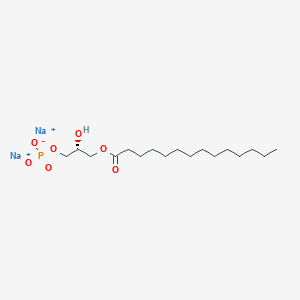
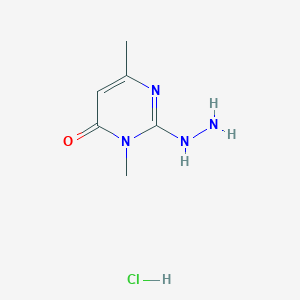
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
